

An In-depth Technical Guide to 4-Pyrimidine Methanamine: Chemical Properties and Structure

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *4-Pyrimidine methanamine*

Cat. No.: *B030526*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Pyrimidine methanamine, also known as 4-(aminomethyl)pyrimidine, is a heterocyclic organic compound that serves as a valuable building block in medicinal chemistry and drug discovery. Its pyrimidine core is a key structural motif in numerous biologically active molecules, including kinase inhibitors. This technical guide provides a comprehensive overview of the chemical properties, structure, and synthetic considerations of **4-pyrimidine methanamine**, tailored for professionals in the fields of chemical research and pharmaceutical development.

Chemical Structure and Identification

The structural identity of **4-pyrimidine methanamine** is well-defined by its chemical formula, systematic names, and various chemical identifiers.

Structure:

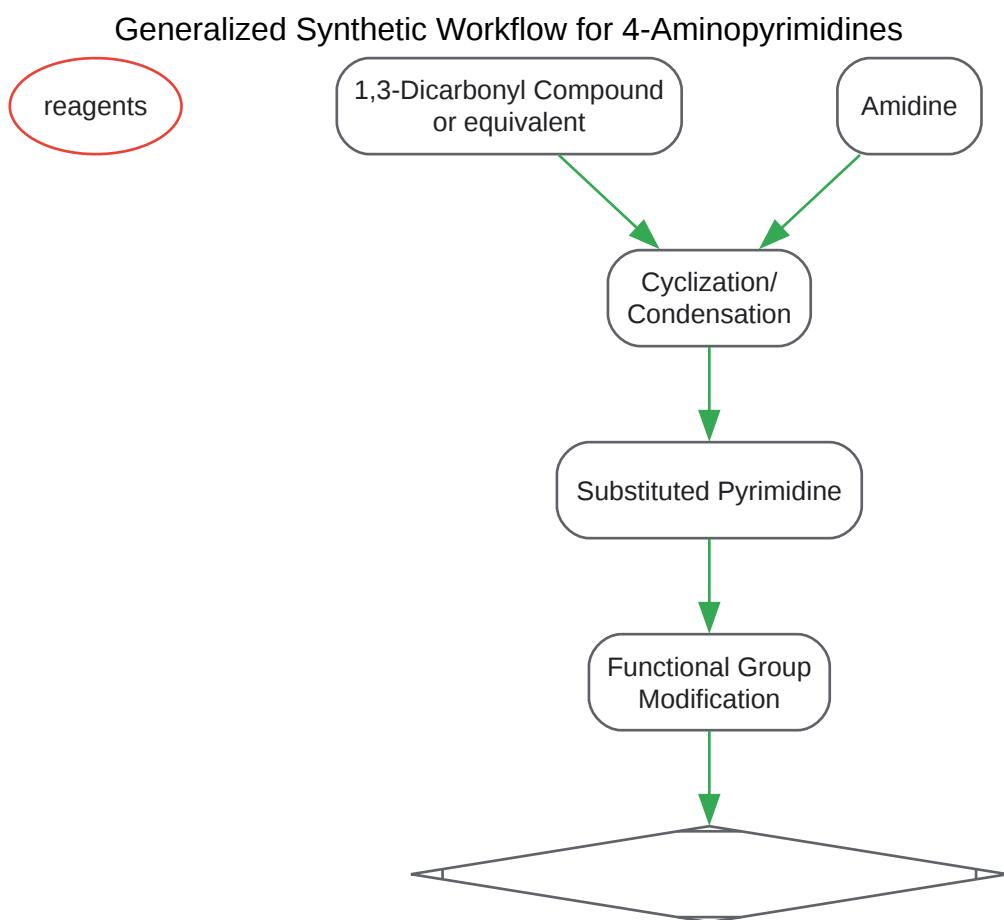
Caption: 2D Chemical Structure of **4-Pyrimidine Methanamine**.

Identifier	Value
IUPAC Name	pyrimidin-4-ylmethanamine[1]
CAS Number	45588-79-2[2]
Molecular Formula	C ₅ H ₇ N ₃ [2]
SMILES	C1=CN=CN=C1CN[1]
InChI Key	AUHXBTKGPUVFCB-UHFFFAOYSA-N[1]

Physicochemical Properties

The physicochemical properties of **4-pyrimidine methanamine** are crucial for its handling, storage, and application in chemical synthesis. The available data is summarized in the table below.

Property	Value	Source
Molecular Weight	109.13 g/mol	[2]
Appearance	Colorless solid	[3]
Boiling Point	224.3 °C at 760 mmHg	[1]
Melting Point	Not available	
Density	1.138 g/cm ³ (Predicted)	[4]
Solubility	Soluble in water.[3] Soluble in polar solvents.[2]	
pKa (Predicted)	7.46 ± 0.29	[5]
logP (Predicted)	Not available	


Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of **4-pyrimidine methanamine** is not readily available in the public domain, a general and plausible synthetic workflow can be outlined based on established pyrimidine synthesis methodologies. Pyrimidine

rings are often constructed via the condensation of a 1,3-dicarbonyl compound or its equivalent with an amidine.

Representative Synthetic Workflow

A common approach to synthesizing 4-substituted pyrimidines involves the Prinzbach synthesis or similar cyclization strategies. The following represents a generalized workflow for the synthesis of a 4-aminopyrimidine derivative.

[Click to download full resolution via product page](#)

Caption: Generalized workflow for the synthesis of 4-aminopyrimidines.

Methodology Outline:

- Cyclization/Condensation: A suitable 1,3-dicarbonyl compound or a synthetic equivalent (e.g., a β -keto nitrile or a malonate derivative) is reacted with an amidine, such as

formamidine, in the presence of a base. This reaction forms the core pyrimidine ring.

- Functional Group Modification: The resulting substituted pyrimidine may require further chemical modifications to introduce the aminomethyl group at the 4-position. This could involve, for example, the reduction of a nitrile or a carboxylic acid derivative at the 4-position.
- Purification: The final product is purified using standard laboratory techniques such as crystallization, distillation, or column chromatography to achieve the desired purity.

Spectroscopic Analysis

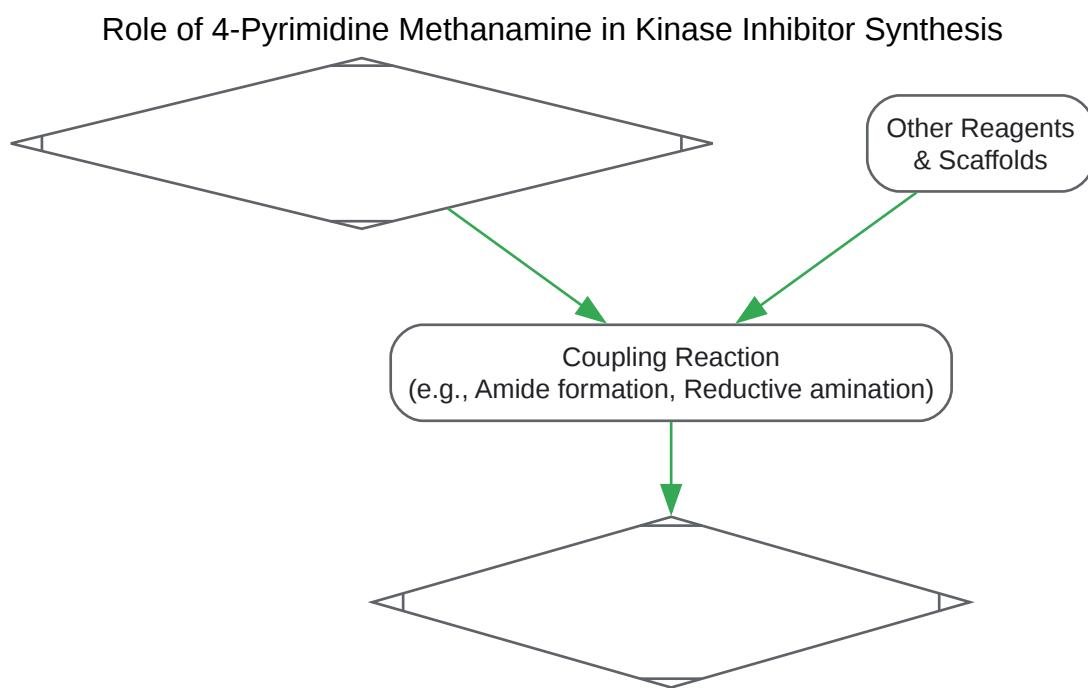
Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a primary tool for the structural elucidation of **4-pyrimidine methanamine**. While a detailed, assigned spectrum is not publicly available, the expected proton signals would include:

- Pyrimidine Ring Protons: Signals corresponding to the protons on the pyrimidine ring, typically in the aromatic region of the spectrum.
- Methylene Protons (-CH₂-): A signal for the two protons of the methylene group connecting the amino group to the pyrimidine ring.
- Amine Protons (-NH₂): A signal for the two protons of the amino group, which may be broad and its chemical shift can be dependent on the solvent and concentration.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. For **4-pyrimidine methanamine**, the molecular ion peak (M⁺) would be expected at an m/z corresponding to its molecular weight (109.13). The fragmentation pattern would likely involve the loss of the aminomethyl group or cleavage of the pyrimidine ring, providing further structural information.


Role in Drug Discovery and Development

4-Pyrimidine methanamine is a key synthetic intermediate in the development of various pharmaceuticals, particularly in the synthesis of kinase inhibitors. The pyrimidine scaffold can

mimic the purine ring of ATP, allowing molecules containing this moiety to act as ATP-competitive inhibitors of kinases.

Role as a Building Block in Kinase Inhibitor Synthesis

The aminomethyl group of **4-pyrimidine methanamine** provides a reactive handle for further chemical elaboration, allowing for its incorporation into more complex molecular architectures.

[Click to download full resolution via product page](#)

Caption: Logical workflow illustrating the use of **4-pyrimidine methanamine** in drug synthesis.

This logical workflow highlights how **4-pyrimidine methanamine**, as a key building block, can be coupled with other reagents and scaffolds to generate complex molecules with potential therapeutic activity, such as kinase inhibitors. The amino group can be readily transformed into an amide, a substituted amine, or other functional groups to explore the structure-activity relationship (SAR) of a new series of compounds.

Conclusion

4-Pyrimidine methanamine is a foundational molecule for the synthesis of a wide range of biologically active compounds. Its chemical properties and reactive aminomethyl group make it

a versatile tool for medicinal chemists. While detailed experimental protocols and a complete set of physicochemical data are not exhaustively documented in publicly accessible literature, its role as a key intermediate, particularly in the development of kinase inhibitors, is well-established. Further research into the synthesis and applications of this compound will undoubtedly continue to contribute to the discovery of novel therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. americanelements.com [americanelements.com]
- 2. Page loading... guidechem.com
- 3. Design and synthesis of novel protein kinase CK2 inhibitors on the base of 4-aminothieno[2,3-d]pyrimidines - PubMed [\[pubmed.ncbi.nlm.nih.gov\]](http://pubmed.ncbi.nlm.nih.gov)
- 4. 4-(Aminomethyl)pyrimidine | 45588-79-2 sigmaaldrich.com
- 5. pubs.acs.org [pubs.acs.org]
- To cite this document: BenchChem. [An In-depth Technical Guide to 4-Pyrimidine Methanamine: Chemical Properties and Structure]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b030526#4-pyrimidine-methanamine-chemical-properties-and-structure\]](https://www.benchchem.com/product/b030526#4-pyrimidine-methanamine-chemical-properties-and-structure)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com